![molecular formula C6H11ClN4O B6608538 1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride CAS No. 2839138-38-2](/img/structure/B6608538.png)
1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride, also known as 1-aminoethyl-1H-1,2,3-triazol-4-yl ethanone hydrochloride, is an organic compound that belongs to the class of heterocyclic compounds. It is an important chemical in the synthesis of pharmaceuticals and is used in the production of a variety of drugs. This compound has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
1-(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research. It is used in the synthesis of a variety of drugs, including antibiotics, antifungals, and antivirals. It is also used in the synthesis of peptides and proteins, and in the development of new drugs.
Mecanismo De Acción
1-(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are hormones that are involved in inflammation and pain. By inhibiting the activity of COX-2, 1-(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride can help to reduce inflammation and pain.
Biochemical and Physiological Effects
1-(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. It has also been shown to have antioxidant, anti-cancer, and anti-fungal properties. In addition, it has been shown to have anti-platelet, anti-thrombotic, and anti-allergic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. It also has a wide range of applications in the synthesis of pharmaceuticals, peptides, and proteins. However, it is also important to note that it has a limited solubility in organic solvents, and it is not very soluble in water.
Direcciones Futuras
1-(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride has a wide range of potential applications in the field of pharmaceuticals. Future research could focus on exploring its potential as an anti-inflammatory agent, as well as its use in the development of new drugs. In addition, further research could focus on its potential as an antioxidant, anti-cancer, and anti-fungal agent. Finally, research could focus on its potential as an anti-platelet and anti-thrombotic agent.
Métodos De Síntesis
1-(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)ethan-1-one hydrochloride can be synthesized by a variety of methods. One of the most commonly used methods is the reaction between 1-chloro-2-methyl-1H-1,2,3-triazol-4-yl ethanone and ethylenediamine. This reaction produces the desired compound in high yields.
Propiedades
IUPAC Name |
1-[1-(2-aminoethyl)triazol-4-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c1-5(11)6-4-10(3-2-7)9-8-6;/h4H,2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLWKXNWEZPELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

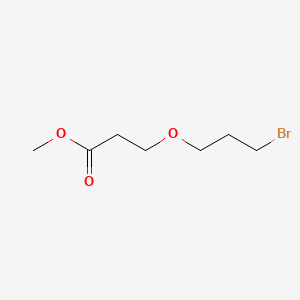
![ethyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate](/img/structure/B6608490.png)
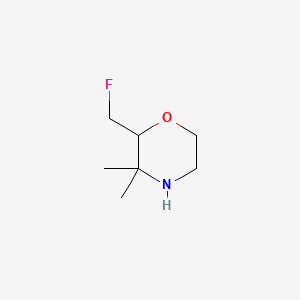
![1-[3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B6608520.png)
![N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfamoyl chloride](/img/structure/B6608529.png)
![3-chloro-5H-pyrrolo[3,2-c]pyridazine-7-carbaldehyde](/img/structure/B6608536.png)
![tert-butyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B6608540.png)

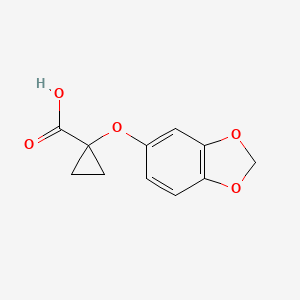
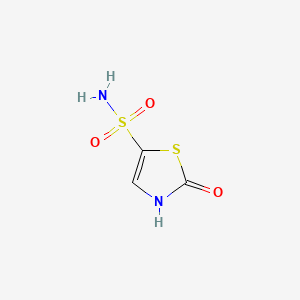
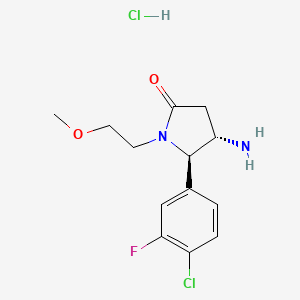
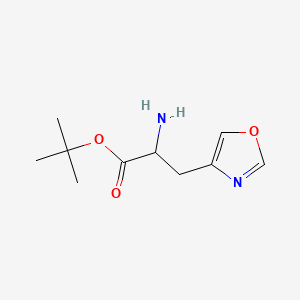
![[(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol](/img/structure/B6608572.png)
